molecular formula C13H12N2O2 B13792290 (4,6-dimethylpyrimidin-2-yl) benzoate

(4,6-dimethylpyrimidin-2-yl) benzoate

Cat. No.: B13792290
M. Wt: 228.25 g/mol
InChI Key: KVPQGLCJLRRVQS-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyrimidin-2-yl) benzoate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring. These compounds are known for their wide range of biological activities and are key molecules in various biological systems, including DNA and RNA .

Preparation Methods

The synthesis of (4,6-dimethylpyrimidin-2-yl) benzoate typically involves the condensation of β-dicarbonyl and amine compounds. One common method involves the reaction of (S)-N-α-benzoyl-L-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation. This method yields the compound in moderate yield (70%) and involves purification through techniques such as UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

(4,6-Dimethylpyrimidin-2-yl) benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

(4,6-Dimethylpyrimidin-2-yl) benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4,6-dimethylpyrimidin-2-yl) benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the replication of DNA or RNA. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

(4,6-Dimethylpyrimidin-2-yl) benzoate can be compared with other pyrimidine derivatives, such as:

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-2-yl) benzoate

InChI

InChI=1S/C13H12N2O2/c1-9-8-10(2)15-13(14-9)17-12(16)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

KVPQGLCJLRRVQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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